
N,N-Bis(2-chloroethyl)benzenemethanamine
Overview
Description
N,N-Bis(2-chloroethyl)benzenemethanamine: is an organic compound that belongs to the class of nitrogen mustards. It is characterized by the presence of two 2-chloroethyl groups attached to a benzenemethanamine structure. This compound is known for its significant applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)benzenemethanamine typically involves the reaction of benzenemethanamine with 2-chloroethyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
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Step 1: Preparation of 2-chloroethyl chloride
Reagents: Ethylene and chlorine gas
Conditions: The reaction is carried out in the presence of a catalyst such as aluminum chloride at a temperature of around 0-5°C.
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Step 2: Reaction with benzenemethanamine
Reagents: Benzenemethanamine, 2-chloroethyl chloride
Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)benzenemethanamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as water, alcohols, or amines, leading to the substitution of the chlorine atoms.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines. Conditions typically involve room temperature and an organic solvent.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. Conditions vary depending on the reagent used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride. Conditions usually involve an inert atmosphere and low temperatures.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, or ethers.
Oxidation: Products include various oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N,N-Bis(2-chloroethyl)benzenemethanamine has been extensively studied for its potential as a chemotherapeutic agent. Its mechanism of action involves the formation of covalent bonds with nucleophilic sites in DNA, leading to DNA adducts that disrupt cellular replication and transcription processes. This property is crucial for its use in treating various cancers.
- Case Study : Research has shown that nitrogen mustards can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies indicate that this compound can lead to increased levels of reactive oxygen species (ROS) in cancer cells, promoting cell death .
Biochemical Research
In biochemical applications, this compound serves as a tool for investigating cellular processes. It is used to study the effects of alkylating agents on gene expression and cellular metabolism.
- Biochemical Properties : The compound interacts with various enzymes and proteins, influencing cellular functions by altering signaling pathways and gene expression profiles .
Industrial Applications
This compound is utilized in the synthesis of various chemical intermediates and pharmaceuticals. Its reactivity allows it to serve as a precursor for more complex organic molecules.
- Synthesis Routes : The synthesis typically involves the reaction of benzenemethanamine with 2-chloroethyl chloride under basic conditions using solvents like dichloromethane or chloroform .
Data Table: Applications Summary
Application Area | Specific Uses | Key Findings |
---|---|---|
Medicinal Chemistry | Chemotherapeutic agent for cancer treatment | Induces apoptosis via ROS generation |
Biochemical Research | Studying cellular processes and gene expression | Alters enzyme activity and gene expression profiles |
Industrial Production | Synthesis of chemical intermediates | Used as a precursor in pharmaceutical manufacturing |
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)benzenemethanamine involves the formation of highly reactive intermediates that can alkylate DNA and other cellular macromolecules. This alkylation process leads to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)benzenemethanamine can be compared with other nitrogen mustards, such as:
- N,N-Bis(2-chloroethyl)methylamine
- N,N-Bis(2-chloroethyl)ethylamine
- N,N-Bis(2-chloroethyl)cyclohexylamine
Uniqueness
The presence of the benzenemethanamine structure in this compound imparts unique chemical and biological properties compared to other nitrogen mustards
Biological Activity
N,N-Bis(2-chloroethyl)benzenemethanamine, commonly known as a nitrogen mustard compound, has garnered attention in medicinal chemistry due to its biological activity, particularly in cancer treatment. This compound belongs to a class of alkylating agents that are known for their role in chemotherapy. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in therapeutic settings.
- Molecular Formula :
- Molecular Weight : 232.15 g/mol
- CAS Number : 55-51-6
- Appearance : Powder or liquid
Structural Characteristics
The structure of this compound features two chloroethyl groups attached to a benzenemethanamine moiety. This configuration is crucial for its biological activity, particularly its ability to form cross-links with DNA.
This compound acts primarily as an alkylating agent. Its mechanism involves the following steps:
- Formation of Reactive Species : Upon administration, the compound undergoes metabolic activation to form reactive intermediates.
- DNA Alkylation : These intermediates can react with nucleophilic sites on DNA, leading to the formation of DNA cross-links.
- Cell Cycle Disruption : The cross-linking inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.
Anticancer Efficacy
Numerous studies have demonstrated the anticancer properties of this compound and its derivatives:
- In Vitro Studies : A derivative known as 4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibited potent inhibition of histone deacetylase 3 (HDAC3), with an IC50 value of 95.48 nM. It showed significant antiproliferative activity against HepG2 liver cancer cells with an IC50 value of 1.30 μM, outperforming SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor .
- In Vivo Studies : In xenograft models, FNA demonstrated a tumor growth inhibition (TGI) of 48.89%, comparable to SAHA's TGI of 48.13%. This indicates its potential as a lead compound for developing isoform-selective HDAC inhibitors .
Summary of Key Findings
Study Type | Compound | Target Cells | IC50 Value | TGI (%) |
---|---|---|---|---|
In Vitro | FNA | HepG2 | 1.30 μM | - |
In Vivo | FNA | Xenograft | - | 48.89 |
In Vitro | N,N-Bis(2-chloroethyl)amine | Various Tumor Cells | Varies | - |
Safety and Toxicity
While this compound exhibits promising therapeutic effects, it also poses significant risks:
- Toxicity Profile : Exposure can lead to severe health effects including chemical burns, gastrointestinal damage, and potential mutagenic effects following single exposures .
- Long-term Effects : Chronic exposure may result in developmental toxicity and reproductive health issues based on animal studies .
Risk Assessment
The following table summarizes the potential health hazards associated with this compound:
Hazard Type | Description |
---|---|
Acute Toxicity | Chemical burns, gastrointestinal damage |
Mutagenicity | Evidence suggests irreversible but non-lethal effects |
Chronic Effects | Potential reproductive harm and developmental toxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N,N-Bis(2-chloroethyl)benzenemethanamine, and what analytical methods validate its purity?
Methodological Answer: The synthesis typically involves alkylation of benzenemethanamine with 2-chloroethyl groups. A common approach is the reaction of benzylamine derivatives with bis(2-chloroethyl)amine under controlled alkaline conditions to minimize side reactions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect trace impurities. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy , focusing on characteristic peaks for chloroethyl groups (δ ~3.5–4.0 ppm for CH2Cl) and aromatic protons (δ ~7.2–7.5 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: This compound is sensitive to hydrolysis and oxidation. Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures ≤4°C. Avoid contact with oxidizing agents, as degradation may release toxic HCl gas. Stability studies indicate a shelf life of 6–12 months under these conditions, but periodic NMR or LC-MS analysis is recommended to monitor degradation (e.g., formation of ethylene derivatives) .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bis(2-chloroethyl) and benzenemethanamine moieties. Key signals include CH2Cl (¹H: δ 3.6–3.8 ppm; ¹³C: δ 40–45 ppm) and aromatic carbons (¹³C: δ 125–140 ppm).
- LC-MS/MS : Quantifies purity and detects low-abundance impurities using reverse-phase columns (C18) with electrospray ionization (ESI+) in positive ion mode.
- FT-IR : Identifies functional groups (e.g., C-Cl stretch at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the alkylating activity of this compound in biological systems?
Methodological Answer: The compound acts as a bifunctional alkylating agent , where the chloroethyl groups undergo intramolecular cyclization to form reactive aziridinium intermediates. These intermediates crosslink DNA strands via guanine N7 positions, disrupting replication. To study this, researchers use gel electrophoresis to visualize DNA crosslinks and HPLC-UV to quantify adduct formation. Comparative studies with HN2 (a related nitrogen mustard) suggest enhanced lipophilicity due to the benzyl group, potentially improving cellular uptake .
Q. How do pH and temperature influence the degradation kinetics of this compound, and what are the toxic byproducts?
Methodological Answer: Degradation follows first-order kinetics under acidic (pH < 3) or alkaline (pH > 9) conditions. At neutral pH, hydrolysis is slower but generates 2-chloroethanol and benzenemethanamine derivatives . Elevated temperatures (>25°C) accelerate degradation. Researchers employ kinetic modeling (e.g., Arrhenius equation) and GC-MS to identify volatile byproducts like ethylene oxide. Mitigation strategies include buffered storage solutions (pH 6–7) and cold-chain logistics .
Q. How can conflicting data on the compound’s carcinogenicity be reconciled in preclinical models?
Methodological Answer: Discrepancies arise from model-specific factors (e.g., species metabolism, dosing regimens). For example, rodent studies may show lung carcinogenicity (via intraperitoneal administration) due to localized high concentrations, while in vitro assays (e.g., Ames test) might lack metabolic activation. To resolve contradictions, use toxicogenomics to assess gene expression profiles (e.g., p53 mutations) and physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
Q. What strategies optimize the compound’s selectivity in targeting cancer cells versus normal cells?
Methodological Answer:
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., carboxylesterase-sensitive esters) activated in tumor microenvironments.
- Conjugation with Targeting Moieties : Link to antibodies or ligands (e.g., folate) for receptor-mediated uptake.
- Combination Therapy : Pair with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance efficacy at lower doses.
Validate selectivity using flow cytometry (apoptosis assays) and tumor xenograft models with biodistribution studies .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJKVNMRMHPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203533 | |
Record name | N-Benzylnormechlorethamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-51-6 | |
Record name | N,N-Bis(2-chloroethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylnormechlorethamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylnormechlorethamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, N,N-bis(2-chloroethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDX1MEP6TI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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